molecular formula C23H18FNO3 B6544958 5-(benzyloxy)-N-(4-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide CAS No. 929451-97-8

5-(benzyloxy)-N-(4-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide

Cat. No. B6544958
CAS RN: 929451-97-8
M. Wt: 375.4 g/mol
InChI Key: LCRNDBHPVNDBAD-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-N-(4-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide, also known as 5-BFCA, is a novel compound with potential applications in scientific research. This compound has been the subject of numerous studies due to its unique properties and potential for use in a wide range of experiments. In

Scientific Research Applications

5-(benzyloxy)-N-(4-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide has been studied for its potential applications in a variety of scientific research areas. It has been found to have anti-cancer properties, making it a potential candidate for cancer treatment. Additionally, 5-(benzyloxy)-N-(4-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of certain viruses. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

The exact mode of action of this compound is not clearly established. It is likely that it interacts with its targets, leading to changes in cellular processes. The specific nature of these interactions and the resulting changes would depend on the exact targets of the compound .

Biochemical Pathways

These could include pathways related to cell signaling, metabolism, and other cellular processes .

Pharmacokinetics

Similar compounds have shown varying degrees of oral absorption, systemic distribution, metabolic transformation, and excretion . These properties significantly impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its targets.

Result of Action

Based on the potential targets and pathways, it could influence a variety of cellular processes, leading to changes in cell function and behavior .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(benzyloxy)-N-(4-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide in lab experiments is its relatively low toxicity. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using 5-(benzyloxy)-N-(4-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide in lab experiments. For example, it is not very stable and can degrade over time. Additionally, it is not very soluble in water, making it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for 5-(benzyloxy)-N-(4-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide research. These include further exploration of its anti-cancer properties, its potential use in the treatment of neurodegenerative diseases, and its potential use as an anti-inflammatory agent. Additionally, further research could be conducted to better understand its mechanism of action and to explore its potential applications in other areas, such as drug delivery and gene therapy.

Synthesis Methods

The synthesis of 5-(benzyloxy)-N-(4-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide is a multi-step process. The first step involves the reaction of 4-fluorophenylboronic acid with benzyl chloroformate to form the intermediate product 4-fluorophenyl-(2-benzyloxy)-carbonate. This intermediate product is then reacted with N-methylbenzofuran-3-carboxamide in the presence of a base catalyst to form the desired 5-(benzyloxy)-N-(4-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide product.

properties

IUPAC Name

N-(4-fluorophenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO3/c1-15-22(23(26)25-18-9-7-17(24)8-10-18)20-13-19(11-12-21(20)28-15)27-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRNDBHPVNDBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzyloxy)-N-(4-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide

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